molecular formula C7H10O2 B049227 1-Cyclopropyl-1,3-butanedione CAS No. 21573-10-4

1-Cyclopropyl-1,3-butanedione

Cat. No. B049227
CAS RN: 21573-10-4
M. Wt: 126.15 g/mol
InChI Key: KLCGMDWRXACELA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclopropane derivatives like 1-Cyclopropyl-1,3-butanedione often involves complex chemical processes. Techniques such as the Knoevenagel condensation followed by Corey–Chaykovsky cyclopropanation are employed in the synthesis of related cyclopropane compounds (Ivanova et al., 2023). Another approach involves the synthesis of cyclopropane-1,1-dicarboxylates from 1-menthone (Sato et al., 1989).

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives is characterized by unique features like the presence of a three-membered ring, which impacts their chemical behavior. Single-crystal X-ray diffraction data have been used to unambiguously prove the structure of synthesized cyclopropane compounds (Ivanova et al., 2023).

Chemical Reactions and Properties

Cyclopropanes exhibit a range of chemical reactions due to their strained ring structure. For instance, the synthesis of 1-cyano-2-(trichloroethyl)cyclopropanes involves a sequence of reactions including homolytic displacement (Bury et al., 1982). Additionally, diastereoselective reactions, such as the ring-opening of cyclopropanecarboxylic esters, are also notable (Shimada et al., 1993).

Physical Properties Analysis

The physical properties of cyclopropane derivatives like 1-Cyclopropyl-1,3-butanedione are influenced by their molecular structure. Studies on related compounds often focus on crystal structures and modeling to understand these properties better (Abele et al., 1999).

Chemical Properties Analysis

The chemical properties of 1-Cyclopropyl-1,3-butanedione and similar compounds are marked by their reactivity and stability. Efficient synthesis methods, often involving sulfonium salts, have been developed for cyclopropane derivatives (Nambu et al., 2015), indicating the versatility of these compounds in various chemical reactions.

Safety And Hazards

1-Cyclopropyl-1,3-butanedione is classified as an irritant . It has hazard statements H302, H315, H319, H332, and H335 . In case of skin contact, it is recommended to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

properties

IUPAC Name

1-cyclopropylbutane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-5(8)4-7(9)6-2-3-6/h6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCGMDWRXACELA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40452004
Record name 1-Cyclopropyl-1,3-butanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-1,3-butanedione

CAS RN

21573-10-4
Record name 1-Cyclopropyl-1,3-butanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclopropylbutane-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Magnesium turnings (3.04 g, 125 mmol), suspended in methanol (145 ml), were heated to reflux under nitrogen for 1 hour, then cooled to room temperature and the β-keto acid from Preparation 2 (25.5 g, 250 mmol) dissolved in methanol (25 ml) was added dropwise, with ice-cooling. The reaction mixture was stirred for 1 hour, at room temperature, and then the solvent was removed under reduced pressure to give the magnesium salt of the acid. Meanwhile, cyclopropane-carboxylic acid (9.91 ml, 125 mmol) was dissolved in dimethylformamide (200 ml). Carbonyldiimidazole (22.4 g, 138 mmol) was then added portionwise, under nitrogen, at 0° C. This reaction mixture was stirred for 1.5 hours, and then the magnesium salt from above was added as a solution in N,N-dimethylformamide (100 ml) at 0° C. The reaction mixture was allowed to stir at room temperature for 92 hours, and then it was poured into 2M aqueous hydrochloric acid (85 ml), followed by dilution with water (170 ml). The mixture was extracted with diethyl ether (6×200 ml), and the combined organic extracts were then washed with brine (3×200 ml), dried over magnesium sulphate and concentrated under reduced pressure. The residual orange oil was purified by flash chromatography on silica gel eluting with pentane:diethyl ether (100:0 then 90:10 then 80:20, by volume) to provide the title compound (7.39 g, 24%) as a yellow oil. 1H NMR (400 MHz, CDCl3): δ=0.83-0.95 (m, 2H), 1.06-1.10 (m, 2H), 1.54-1.63 (m, 1H), 2.00 (s, 3H); LRMS (electrospray): m/z 149 [MNa+].
Quantity
9.91 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
22.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
magnesium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
85 mL
Type
reactant
Reaction Step Four
Name
Quantity
170 mL
Type
reactant
Reaction Step Five
Yield
24%

Synthesis routes and methods II

Procedure details

To a stirring solution of THF (100 mL) was added potassium tert-butoxide (5.60 g, 49.5 mmol), followed by a mixture of cyclopropyl methyl ketone (3.27 mL, 33 mmol) and ethyl acetate (9.69 mL, 99 mmol) in 30 mL THF at 35° C., via addition funnel over a 25 min period. The contents were heated and stirred at 60° C. After 3 h, the contents were removed from heating, and allowed to cool to room temperature. The reaction mixture was carefully diluted with 30 mL 2 N HCl and stirred for 10 min. The mixture was extracted with diethyl ether (3×50 mL), and the combined organic layers washed with brine (1×50 mL). The organic layer was dried over MgSO4, filtered, and concentrated in vacuo. Purification by chromatography on silica gel (eluent: 0 to 15% EtOAc in hexanes) with good separation afforded 1-cyclopropyl-1,3-butanedione as a light yellow colored oil, 3.9 g in ˜75% purity (residual solvent), for an overall yield of 70%. 1H NMR (400 MHz, CDCl3) δ ppm 0.89-0.96 (m, 2H), 1.09-1.15 (m, 2H), 1.59-1.69 (m, 1H), 2.04 (s, 3H), 5.63 (s, 1H), 15.5-16.0 (br s, 1H).
Quantity
3.27 mL
Type
reactant
Reaction Step One
Quantity
9.69 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Boron trifluoride gas is introduced for one hour at 40° C. into a mixture of 191 g of cyclopropanecarboxylic acid and 45 g of acetone. There is formed a black oily product, which is diluted with 800 ml of ether. The ether phase is then washed 4 times with 300 ml of water each time, and, with ice cooling, 30% sodium hydroxide solution is finally added until the pH value is ~9. The ether layer is separated, and the aqueous phase is extracted three times with 300 ml of ether each time. The ether phases are collected, dried over sodium sulfate, purified with active charcoal, filtered, and concentrated by evaporation. The oil which remains is purified by chromatography through a silica gel column with ether/hexane (1:3) as the eluant. The yield after removal of the solvent by evaporation is 22 g of the title compound as light-coloured oil; refractive index nD24 : 1.488.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
191 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a a stirring solution of THF (100 mL) was suspended potassium tert-butoxide (5.60 g, 49.5 mmol), followed by a mixture of cyclopropyl methyl ketone (3.27 mL, 33 mmol) and ethyl acetate (9.69 mL, 99 mmol) in 30 mL THF at 35° C., via addition funnel over a 25 min period. The contents were heated and stirred at 60° C. After 3 h, the contents were removed from heating, and allowed to stir with cooling to room temperature. The reaction mixture was carefully diluted with 30 mL 2N HCl and stirred for 10 min. The mixture was extracted with diethyl ether (3×50 mL), and the combined organic layers washed with brine (1×50 mL). The organic layer was dried over MgSO4, filtered, and concentrated in vacuo. The crude oil was chromatographed on silica gel (eluent: 0 to 15% EtOAc in hexanes) with good separation to afford the desired product as a light yellow colored oil, 3.9 g in ˜75% purity (residual solvent), for an overall yield of 70%. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 0.89-0.96 (m, 2H), 1.09-1.15 (m, 2H), 1.59-1.69 (m, 1H), 2.04 (s, 3H), 5.63 (s, 1H), 15.5-16.0 (br s, 1H).
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
3.27 mL
Type
reactant
Reaction Step Two
Quantity
9.69 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Cyclopropyl-1,3-butanedione
Reactant of Route 2
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Reactant of Route 4
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Reactant of Route 5
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1-Cyclopropyl-1,3-butanedione
Reactant of Route 6
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Citations

For This Compound
6
Citations
Z Yang, Q Li, J Yin, R Liu, H Tian, L Duan… - Pest Management …, 2021 - Wiley Online Library
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Number of citations: 11 onlinelibrary.wiley.com
KL Liu, F Teng, L Xiong, X Li, C Gao, LT Yu - RSC advances, 2021 - pubs.rsc.org
Tuberculosis (TB), an infectious disease caused by Mycobacterium tuberculosis (M. tuberculosis), is an important public health issue. Current first-line drugs administered to TB patients …
Number of citations: 6 pubs.rsc.org
S Atechian, N Nock, RD Norcross, H Ratni, AW Thomas… - Tetrahedron, 2007 - Elsevier
The gold-catalyzed Friedlander reaction was applied to the condensation of 2-aminoarylketones with β-keto-esters, β-diketones, β-keto-amides, and β-keto-sulfones to afford a diverse …
Number of citations: 110 www.sciencedirect.com
GP Sagitullina, AK Garkushenko… - Chemistry of …, 2009 - search.ebscohost.com
Cyclocondensation of sodium nitromalone dialdehyde with different enamines gave 3-acetyl (benzoyl, cyano, cyclopropanoyl, carbethoxy)-2-methyl (phenyl)-5-nitropyridines. With the …
Number of citations: 7 search.ebscohost.com
S Madapa, Z Tusi, S Batra - Current Organic Chemistry, 2008 - ingentaconnect.com
Quinoline is a heterocyclic scaffold of paramount importance to human race. The utility of quinoline derivatives in the areas of medicine, food, catalyst, dye, materials, refineries and …
Number of citations: 271 www.ingentaconnect.com
C Praveen - Coordination Chemistry Reviews, 2019 - Elsevier
The utilization of intermolecular addition of carbon–carbon π-bonded systems as atom-economical approach is a topic of significant interest in synthetic organic chemistry. Apart from …
Number of citations: 44 www.sciencedirect.com

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